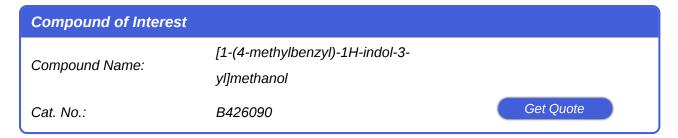


Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers

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An in-depth exploration of the key physicochemical characteristics, experimental evaluation, and biological relevance of N-benzyl indole compounds for drug discovery and development.

N-benzyl indole and its derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile molecular framework serves as a scaffold for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For researchers, scientists, and drug development professionals, a profound understanding of the physicochemical properties of these compounds is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more efficacious therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzyl indole compounds, detailed experimental protocols for their determination, and visualizations of their engagement with key biological signaling pathways.

Quantitative Physicochemical Data

The following tables summarize essential physicochemical data for N-benzyl indole and a selection of its derivatives. These parameters are fundamental in predicting the absorption, distribution, metabolism, and excretion (ADME) of these compounds within a biological system.

Table 1: General Physicochemical Properties of N-benzyl Indole Derivatives



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1-Benzyl-1H- indole	C15H13N	207.27	42-43	133-138 @ 0.3 mmHg[1]
N-Benzyl-1H- indole-3- carboxamide	C16H14N2O	250.29	118-120[2]	-
1-(4- Fluorobenzyl)-1H -indole-5- carboxylic acid amide	C20H19N2O2F	339.0	99[3]	-
1-(3- Chlorobenzyl)-1 H-indole-5- carboxylic acid amide	C20H19N2O2Cl	355.0	96-99[3]	-
1-(4- Methoxybenzyl)- 1H-indole-5- carboxylic acid amide	C21H22N2O3	351.0	131[3]	-
1-Benzyl-3- bromoacetyl indole	C17H14BrNO	328.20	116-118	-
2-Chloro-3-(1- benzylindol-3- yl)quinoxaline	C23H16CIN3	369.85	160-162	-

Table 2: Solubility and Lipophilicity of N-benzyl Indole Derivatives



Compound	Aqueous Solubility (μg/mL)	LogP (Calculated)	LogD (pH 7.4)
1-Benzyl-1H-indole	Insoluble	4.3[4]	-
3-Benzyl-1H-indole	6.7[5]	4.2[5]	-
4-Benzyl-1H-indole	-	4.0[6]	-
1-(2,6- dichlorobenzyl)-1H- pyrazole-3- carboxylate	8.5 (kinetic, pH 7.4)[7]	-	2.6[7]
1-(o-fluorobenzyl) derivative	97 (kinetic, pH 7.4)[7]	-	2.2[7]
1-(o-chlorobenzyl) derivative	35 (kinetic, pH 7.4)[7]	-	2.7[7]
1-(o-methylbenzyl) derivative	75 (kinetic, pH 7.4)[7]	-	2.4[7]

Table 3: Acidity (pKa) of the Indole Moiety

Compound	рКа
Indole (NH proton)	16.2 - 17.2[8]

Note: The indole nitrogen is weakly acidic and not readily deprotonated. The conjugate acid of the indole nitrogen has a pKa of approximately -2.4, indicating very low basicity.

Experimental Protocols

The precise measurement of physicochemical properties is a cornerstone of preclinical drug development. The following sections detail standard experimental methodologies.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method



The shake-flask method is the benchmark for determining the partition coefficient (LogP) and distribution coefficient (LogD).[1][4][7]

• Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in the two phases provides the partition or distribution coefficient.

Procedure:

- Prepare solutions of n-octanol saturated with the aqueous buffer and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.
- A stock solution of the test compound is prepared in the pre-saturated n-octanol.
- Known volumes of the n-octanol stock solution and the pre-saturated aqueous buffer are combined in a vessel.
- The mixture is agitated for a sufficient period to reach equilibrium.
- The two phases are separated by centrifugation.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- The LogP (for non-ionizable compounds) or LogD (at a specific pH for ionizable compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. It is commonly assessed using kinetic and thermodynamic methods.[9]

- a) Kinetic Solubility (Turbidimetric Assay)
- Principle: This high-throughput method determines the concentration at which a compound precipitates out of an aqueous solution when added from a concentrated organic stock



solution.

Procedure:

- A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of the DMSO stock are made in an aqueous buffer (e.g., phosphatebuffered saline at pH 7.4) in a microplate format.
- The formation of precipitate is detected by measuring the turbidity or light scattering of the solutions using a plate reader.
- The kinetic solubility is defined as the concentration at which the turbidity significantly increases.
- b) Thermodynamic Solubility (Shake-Flask Assay)
- Principle: This method measures the equilibrium concentration of a compound in a saturated aqueous solution.
- Procedure:
 - An excess of the solid compound is added to a known volume of aqueous buffer.
 - The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
 - The undissolved solid is removed by filtration or centrifugation.
 - The concentration of the dissolved compound in the clear filtrate or supernatant is quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior at different physiological pH values.[8]



Principle: A solution of the compound is titrated with a standardized solution of a strong acid
or base. The pH of the solution is monitored throughout the titration, and the pKa is
determined from the resulting pH titration curve.

Procedure:

- A known concentration of the test compound is dissolved in water or a suitable co-solvent system.
- A calibrated pH electrode is immersed in the solution, which is continuously stirred.
- The titrant (strong acid or base) is added in small, precise increments.
- The pH is recorded after each addition, allowing the reading to stabilize.
- The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.

Signaling Pathways and Experimental Workflows

N-benzyl indole derivatives exert their biological effects by modulating various signaling pathways. Understanding these interactions is key to elucidating their mechanism of action and therapeutic potential.

1. Inhibition of Wnt/β-catenin Signaling

Certain N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol, have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and oncogenesis.



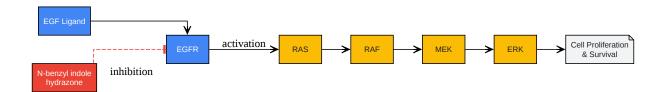
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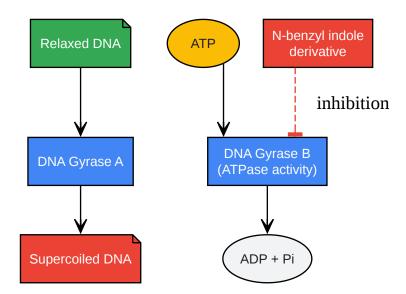


Caption: Inhibition of Wnt/β-catenin signaling by N-benzyl indole compounds.

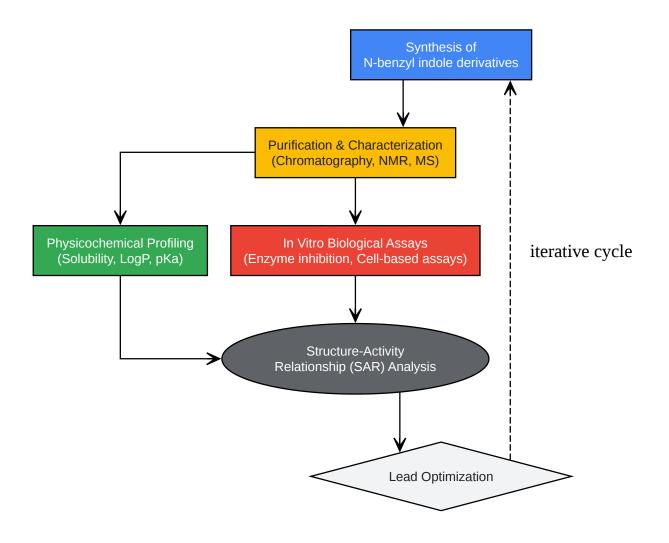
2. Targeting Epidermal Growth Factor Receptor (EGFR) Signaling

N-benzyl indole-based hydrazones have emerged as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently overactive in various cancers.









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